1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure It features a pyrrolidine ring substituted with various functional groups, including tert-butyl, methoxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate involves multiple steps. The key steps include the formation of the pyrrolidine ring, followed by the introduction of the various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may yield more saturated compounds.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate include other pyrrolidine derivatives with similar substituents. Examples include:
- Pyrrolidine-2,5-dione derivatives
- N-substituted pyrrolidines
- Pyrrolidine-3-carboxylates
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H35NO8 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C23H35NO8/c1-14(10-9-11-15(2)20(26)30-7)17-13-24(22(28)32-23(3,4)5)19(21(27)31-8)16(17)12-18(25)29-6/h9-11,15-17,19H,12-13H2,1-8H3/b11-9+,14-10+/t15-,16+,17-,19+/m1/s1 |
InChI Key |
HVAFNMKTGRNUHC-KRWYZPOPSA-N |
Isomeric SMILES |
C[C@H](/C=C/C=C(\C)/[C@H]1CN([C@@H]([C@H]1CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(C=CC=C(C)C1CN(C(C1CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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